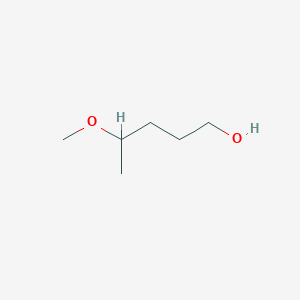

4-Methoxypentan-1-ol

説明

4-Methoxypentan-1-ol (CAS: N/A, molecular formula: C₆H₁₄O₂) is a primary alcohol with a methoxy group (-OCH₃) located at the fourth carbon of a pentanol backbone. Its synthesis involves the reaction of 5-(dibenzylamino)-2-methylpentan-2-ol with KH and methyl iodide in THF, yielding a compound with distinct spectroscopic properties, including a characteristic ¹H NMR spectrum (δ 3.48 ppm for methoxy protons) . Notably, attempts to oxidize 4-Methoxypentan-1-ol using methods like TEMPO/bleach systems failed, likely due to the inductive effect of the adjacent methoxy group reducing the nucleophilicity of the primary alcohol . This compound is primarily used in pharmaceutical intermediate synthesis, though its reactivity limitations restrict its utility in certain oxidation pathways .

特性

CAS番号 |

818-56-4 |

|---|---|

分子式 |

C6H14O2 |

分子量 |

118.17 g/mol |

IUPAC名 |

4-methoxypentan-1-ol |

InChI |

InChI=1S/C6H14O2/c1-6(8-2)4-3-5-7/h6-7H,3-5H2,1-2H3 |

InChIキー |

FSWHSYHYMTVSEL-UHFFFAOYSA-N |

正規SMILES |

CC(CCCO)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 4-Methoxypentan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with methanol in the presence of an acid catalyst. This reaction proceeds via an addition mechanism where the methanol adds to the triple bond of the alkyne, forming the desired product .

Industrial Production Methods: In an industrial setting, 4-Methoxypentan-1-ol can be produced through the catalytic hydrogenation of 4-methoxypentanal. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .

化学反応の分析

Types of Reactions: 4-Methoxypentan-1-ol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to 4-methoxypentane using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride

Substitution: Thionyl chloride

Major Products Formed:

Oxidation: 4-Methoxypentanoic acid

Reduction: 4-Methoxypentane

Substitution: 4-Methoxypentyl chloride

科学的研究の応用

4-Methoxypentan-1-ol has a wide range of applications in scientific research:

作用機序

The mechanism of action of 4-Methoxypentan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors, modulating their activity . The methoxy group enhances its solubility and reactivity, facilitating its incorporation into various biochemical pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Methoxypentan-1-ol, enabling comparative analysis of reactivity, applications, and physicochemical properties.

1-(4-Methoxyphenyl)pentan-1-ol (CAS: N/A)

- Structure: Secondary alcohol with a 4-methoxyphenyl group at the first carbon of pentanol.

- Synthesis : Prepared via Grignard reaction between 4-bromoanisole and n-pentanal, yielding a colorless solid (75% yield) .

- Reactivity : Unlike 4-Methoxypentan-1-ol, this secondary alcohol is more amenable to oxidation, forming ketones under standard conditions.

- Applications : Used in asymmetric synthesis and as a precursor to chiral ligands .

4-Methoxybenzyl Alcohol (CAS: 105-13-5)

- Structure : Benzyl alcohol derivative with a methoxy group on the aromatic ring.

- Properties : Higher boiling point and lower volatility compared to aliphatic analogs like 4-Methoxypentan-1-ol.

- Hazards : Classified as a skin irritant; requires careful handling in pharmaceutical intermediates .

- Applications : Widely used in fragrance and drug synthesis due to its stable aromatic structure .

5-(Diethylamino)pentan-1-ol (CAS: 2683-57-0)

- Structure: Primary alcohol with a diethylamino group (-N(C₂H₅)₂) at the fifth carbon.

- Reactivity: The amino group enhances solubility in polar solvents and facilitates nucleophilic reactions, contrasting with the methoxy group’s electron-withdrawing effects in 4-Methoxypentan-1-ol.

- Safety : Emits toxic fumes during combustion; requires alcohol-resistant foam for fire suppression .

N,N-Dibenzyl-4-methoxy-4-methylpentan-1-amine (CAS: N/A)

- Structure : Tertiary amine with methoxy and methyl groups at the fourth carbon.

- Synthesis : Derived from 4-Methoxypentan-1-ol precursors via alkylation and protection steps .

- Applications : Intermediate in alkaloid synthesis, leveraging its steric hindrance for selective reactions .

Comparative Data Table

Key Findings and Contrasts

Reactivity :

- Oxidation Resistance : 4-Methoxypentan-1-ol’s primary alcohol resists oxidation due to the electron-withdrawing methoxy group destabilizing the transition state . In contrast, secondary alcohols like 1-(4-Methoxyphenyl)pentan-1-ol oxidize readily .

- Steric Effects : Bulky substituents (e.g., dibenzyl groups in N,N-dibenzyl-4-methoxy-4-methylpentan-1-amine) enhance selectivity in alkylation reactions .

Amino-substituted analogs (e.g., 5-(Diethylamino)pentan-1-ol) find niche roles in surfactant chemistry due to enhanced polarity .

Safety Profiles :

- 4-Methoxybenzyl Alcohol requires stringent handling as a skin irritant, while 4-Methoxypentan-1-ol’s hazards are less documented .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。